molecular formula C10H11N3O2 B3109960 Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 177842-81-8

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B3109960
CAS No.: 177842-81-8
M. Wt: 205.21 g/mol
InChI Key: CASMZSKBABDDBL-UHFFFAOYSA-N
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Description

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate (CAS 177842-81-8) is a high-purity chemical building block offered for research and development purposes. This compound belongs to the imidazo[1,2-a]pyrazine class of heterocyclic scaffolds, which are of significant interest in medicinal and agricultural chemistry for constructing novel bioactive molecules . While specific biological data for this pyrazine derivative is limited in public literature, its close structural analog, Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, has been identified as a key intermediate in synthesizing inhibitors for pharmacologically relevant targets. These include potential treatments for ischemic diseases and thromboembolic disorders, highlighting the value of this chemical scaffold in drug discovery . The molecular structure features planar five- and six-membered rings, a characteristic that can influence its crystallinity and intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds observed in its pyridine-based crystal structure . Researchers utilize this ester as a versatile precursor for further chemical transformations, including hydrolysis to the corresponding carboxylic acid. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-13-7(2)4-11-5-9(13)12-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASMZSKBABDDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=CC2=N1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives.

Scientific Research Applications

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Ring Saturation

Ethyl 5-Methylimidazo[1,2-a]pyridine-2-Carboxylate (CAS 67625-35-8)
  • Structure : Replaces the pyrazine ring with a pyridine ring.
  • Molecular Formula : C₁₁H₁₂N₂O₂.
  • Key Differences :
    • The pyridine ring lacks the second nitrogen atom in the pyrazine system, reducing electron-deficient character.
    • Reactivity with N-chlorosuccinimide (NCS) diverges: Chlorination occurs at the methyl group in pyridine derivatives (e.g., ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate yields 5-(chloromethyl) products) .
    • Biological activity: Replacing the imidazo[1,2-a]pyridine moiety with phenyl or ethyl groups alters inhibitory potency. For example, phenyl substitution retains activity, while ethyl reduces potency 8-fold in dithiocarbamate derivatives .
Ethyl 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-Carboxylate (CAS 623906-17-2)
  • Structure : Saturated pyrazine ring (tetrahydro form).
  • Molecular Formula : C₉H₁₃N₃O₂.
  • Key Differences: Saturation increases solubility and stability due to reduced aromaticity . Hydrogen bond donor count increases to 1 (vs. 0 in unsaturated analogs), enhancing interactions in biological systems .

Halogen-Substituted Derivatives

Ethyl 5-Bromoimidazo[1,2-a]pyrazine-2-Carboxylate (CAS 87597-27-1)
  • Structure : Bromine substituent at the 5-position.
  • Molecular Formula : C₈H₈BrN₃O₂.
  • Key Differences :
    • Bromine enhances electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
    • Higher molecular weight (274.08 g/mol ) compared to the methyl analog, affecting pharmacokinetic properties .
Ethyl 3-Bromo-5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine-2-Carboxylate Hydrochloride
  • Structure : Bromine at 3-position + tetrahydro ring.
  • Molecular Formula : C₈H₁₁BrClN₃O₂.
  • Key Differences :
    • The 3-bromo substituent directs regioselectivity in nucleophilic substitutions .
    • Hydrochloride salt improves crystallinity and aqueous solubility .

Functional Group Modifications

Ethyl 8-(Methylamino)imidazo[1,2-a]pyrazine-2-Carboxylate
  • Structure: Methylamino group at the 8-position.
  • Synthetic Utility: Serves as a precursor for hydrazide derivatives (e.g., 8-(methylamino)imidazo[1,2-a]pyrazine-2-carbohydrazide), which are conjugated with chalcones to enhance anticancer activity .
  • Biological Impact : Chalcone conjugates exhibit improved cytotoxicity against lung and pancreatic cancer cell lines .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate C₉H₁₁N₃O₂ 195.22 5-methyl, 2-ester Polar SA: 56.2 Ų; 3 rotatable bonds
Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate C₈H₈BrN₃O₂ 274.08 5-bromo, 2-ester Electrophilic reactivity
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate C₉H₁₃N₃O₂ 195.22 Saturated ring 1 H-bond donor; improved solubility

Biological Activity

Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its potential applications in pharmacology and its interaction with various biological targets.

Chemical Structure and Properties

This compound has the molecular formula C_10H_12N_4O_2 and a molecular weight of approximately 205.21 g/mol. The compound features a fused imidazole and pyrazine ring system, which contributes to its unique properties and biological activities. Its planar structure allows for effective interactions with biological molecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to bind to specific proteins and enzymes. Notably, it has been identified as an inhibitor of factor Xa, a crucial target in anticoagulant therapy for thromboembolic diseases. Molecular docking studies have demonstrated that the compound effectively binds to the active site of factor Xa, inhibiting its enzymatic activity, which is vital for blood coagulation processes .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits both antimicrobial and anticancer properties:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, suggesting potential applications in treating infections. Its structural similarity to other known antimicrobial agents enhances its relevance in drug development .
  • Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. It has been tested against multiple cancer cell lines, showing significant cytotoxic effects. For instance, compounds within the imidazole class have demonstrated IC50 values below 5 μM against various cancer types . The mechanism involves inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl imidazo[1,2-a]pyridine-2-carboxylateC_10H_10N_4O_2Known for antimicrobial properties
Ethyl 5-formylimidazo[1,2-a]pyridine-2-carboxylateC_11H_12N_4O_3Different reactivity profile
Ethyl imidazo[1,2-a]pyrazine-2-carboxylateC_10H_10N_4O_2Lacks methyl substitution; different biological activity

The specific methyl substitution pattern on the imidazole ring of this compound enhances its biological activity compared to its analogs .

Case Studies and Research Findings

Several case studies have investigated the biological activities of this compound:

  • Inhibition of Factor Xa : A study focused on the binding affinity of this compound to factor Xa revealed significant inhibitory effects, indicating its potential application in anticoagulant therapies .
  • Cytotoxicity Against Cancer Cell Lines : Research conducted on various cancer cell lines showed that this compound exhibited dose-dependent cytotoxicity with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Testing : In vitro tests demonstrated that this compound effectively inhibited the growth of several bacterial strains, supporting its potential use as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate?

  • Methodology : Microwave-assisted synthesis is efficient for cyclocondensation. Combine pyrazin-2-amine (1.0 equiv.) and ethyl 3-bromo-2-oxopropanoate (1.5 equiv.) in ethanol under microwave irradiation (200 W, 10 s intervals, 150°C, 30 min). Monitor via TLC, concentrate, and purify by silica gel chromatography (50% EtOAc/hexane) to achieve ~90% yield. Hydrolysis with NaOH (3.0 equiv.) in THF/EtOH/H₂O (16 h, room temperature) yields the carboxylic acid derivative .

Q. How is the compound structurally characterized?

  • Methodology : Use multi-spectroscopic techniques:

  • IR : Confirm ester (1748 cm⁻¹) and carboxylic acid (1710 cm⁻¹) functionalities.
  • NMR : Key signals include δ 1.28 (t, CH₃), 3.85 (q, CH₂) for the ethyl ester , and δ 13.14 (brs, -COOH) for the acid .
  • LC-MS : Molecular ion peaks at m/z 192.06 (ester) and 164.9 (acid) .
  • X-ray crystallography : Resolve dihedral angles between fused rings (e.g., 1.4° between imidazole and pyrazine planes) to confirm planarity .

Q. What are common functionalization strategies for this scaffold?

  • Methodology :

  • Amide formation : React the carboxylic acid derivative with amines (e.g., aliphatic/aromatic) using Mukaiyama’s reagent or 1-methylimidazole under microwave irradiation .
  • Hydrazide synthesis : Reflux the ethyl ester with hydrazine hydrate in ethanol (5 h) to yield carbohydrazide intermediates for chalcone conjugates .

Advanced Research Questions

Q. How can reaction conditions be optimized for scale-up or green chemistry?

  • Methodology :

  • Solvent selection : Replace ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.
  • Catalyst screening : Test Brønsted acid catalysts (e.g., p-TsOH) to enhance cyclization efficiency.
  • Flow chemistry : Adapt microwave protocols to continuous flow reactors for higher throughput .

Q. What structural features influence biological activity in derivatives?

  • Methodology :

  • SAR studies : Compare antimicrobial activity of N-arylcarboxamide derivatives (e.g., electron-withdrawing substituents enhance potency).
  • Docking simulations : Model interactions with microbial targets (e.g., dihydrofolate reductase) to predict binding affinities .
  • Bioisosteric replacement : Substitute the ethyl ester with trifluoromethyl groups to improve metabolic stability .

Q. How can analytical challenges in purity assessment be addressed?

  • Methodology :

  • HPLC-DAD/MS : Use C18 columns (ACN/H₂O gradient) to resolve regioisomeric byproducts.
  • NMR purity assays : Quantify residual solvents (e.g., EtOAc) via ¹H NMR with internal standards .

Q. What computational tools predict reactivity or spectroscopic data?

  • Methodology :

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to simulate IR/NMR spectra for comparison with experimental data .
  • Machine learning : Train models on existing imidazo[1,2-a]pyrazine datasets to predict reaction yields or biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate
Reactant of Route 2
Ethyl 5-methylimidazo[1,2-a]pyrazine-2-carboxylate

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